REACTION_CXSMILES
|
Cl.Cl.[NH:3]1[C:11]2[C:6](=[CH:7][C:8]([C:12]3[C:20]4[C:19]([NH2:21])=[N:18][CH:17]=[N:16][C:15]=4[N:14]([CH3:22])[CH:13]=3)=[CH:9][CH:10]=2)[CH2:5][CH2:4]1.[F:23][C:24]1[C:29]([F:30])=[CH:28][C:27]([F:31])=[CH:26][C:25]=1[CH2:32][C:33](O)=[O:34].CN(C(ON1N=NC2C=CC=NC1=2)=[N+](C)C)C.F[P-](F)(F)(F)(F)F.CCN(C(C)C)C(C)C>>[CH3:22][N:14]1[C:15]2[N:16]=[CH:17][N:18]=[C:19]([NH2:21])[C:20]=2[C:12]([C:8]2[CH:7]=[C:6]3[C:11](=[CH:10][CH:9]=2)[N:3]([C:33](=[O:34])[CH2:32][C:25]2[CH:26]=[C:27]([F:31])[CH:28]=[C:29]([F:30])[C:24]=2[F:23])[CH2:4][CH2:5]3)=[CH:13]1 |f:0.1.2,4.5|
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Name
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|
Quantity
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150 mg
|
Type
|
reactant
|
Smiles
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Cl.Cl.N1CCC2=CC(=CC=C12)C1=CN(C=2N=CN=C(C21)N)C
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Name
|
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Quantity
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0 (± 1) mol
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Type
|
reactant
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Smiles
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FC1=C(C=C(C=C1F)F)CC(=O)O
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Name
|
|
Quantity
|
169 mg
|
Type
|
reactant
|
Smiles
|
CN(C)C(=[N+](C)C)ON1C2=C(C=CC=N2)N=N1.F[P-](F)(F)(F)(F)F
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Name
|
|
Quantity
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0.31 mL
|
Type
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reactant
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Smiles
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CCN(C(C)C)C(C)C
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
|
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Type
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product
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Smiles
|
CN1C=C(C2=C1N=CN=C2N)C=2C=C1CCN(C1=CC2)C(CC2=C(C(=CC(=C2)F)F)F)=O
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |